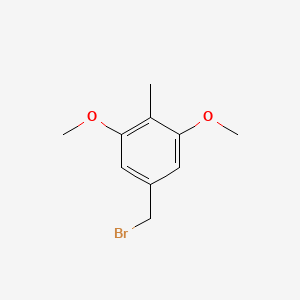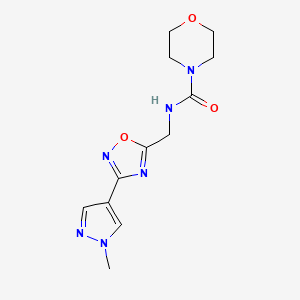![molecular formula C6H14N2O2S B2608006 [1-(Dimethylamino)cyclopropyl]methanesulfonamide CAS No. 1909316-02-4](/img/structure/B2608006.png)
[1-(Dimethylamino)cyclopropyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Dimethylamino)cyclopropyl]methanesulfonamide” is a chemical compound with the CAS Number: 1909316-02-4 . It has a molecular weight of 178.26 and its IUPAC name is (1-(dimethylamino)cyclopropyl)methanesulfonamide . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “[1-(Dimethylamino)cyclopropyl]methanesulfonamide” is 1S/C6H14N2O2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3,(H2,7,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[1-(Dimethylamino)cyclopropyl]methanesulfonamide” is a powder . It has a molecular weight of 178.26 and its IUPAC name is (1-(dimethylamino)cyclopropyl)methanesulfonamide . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Structural and Chemical Properties
Research on compounds structurally related to “[1-(Dimethylamino)cyclopropyl]methanesulfonamide” often explores their conformations and reactions. For example, the molecular structure of (cyanomethoxy)(dimethylamino)methane, a compound with a similar functional group arrangement, was investigated, revealing a mixture of conformers in the gas phase, highlighting the influence of the anomeric effect on structural parameters (Al’tova, Sterkhova, Moskalik, Shainyan, & Kostyanovskii, 2014).
Atmospheric Science Applications
Methanesulfonates, derivatives of methanesulfonamide, play a significant role in atmospheric chemistry. The hygroscopic properties of methanesulfonates were studied, providing insight into their impact on cloud condensation nucleation (CCN) activity. These compounds, formed from the atmospheric oxidation of dimethyl sulfide (DMS), contribute to marine aerosol particles and their ability to act as cloud condensation nuclei (Tang, Guo, Bai, Huang, Wu, Wang, Zhang, Ding, & Hu, 2019). Another study focused on the temperature dependence of particle formation from methanesulfonic acid (MSA) reactions, crucial for understanding atmospheric particle formation processes (Chen & Finlayson‐Pitts, 2017).
Organic Synthesis Applications
Compounds like “[1-(Dimethylamino)cyclopropyl]methanesulfonamide” find applications in organic synthesis, acting as intermediates or reagents. A study demonstrated the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions, offering a pathway to synthesize dofetilide, a pharmaceutical compound, avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011). Another example is the gold-catalyzed cycloisomerization of cyclopropenes to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes, showcasing the versatility of these compounds in synthesizing complex structures (Miege, Meyer, & Cossy, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[1-(dimethylamino)cyclopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGINZDAAHFNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2607933.png)
![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2607937.png)


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2607942.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate](/img/structure/B2607943.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)